molecular formula C13H12F2N2O2S2 B2837491 3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide CAS No. 328028-32-6

3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide

Cat. No.: B2837491
CAS No.: 328028-32-6
M. Wt: 330.37
InChI Key: CYPISBFZHWKBGV-UHFFFAOYSA-N
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Description

3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide (CAS: 328028-32-6) is a sulfonamide derivative characterized by a benzene ring substituted with an amino group at position 3 and a sulfonamide group linked to a 4-[(difluoromethyl)sulfanyl]phenyl moiety. This compound is notable for its unique combination of a difluoromethylsulfanyl group, which enhances lipophilicity and metabolic stability, and the sulfonamide moiety, a common pharmacophore in medicinal chemistry . Its molecular identifiers include EN300-02127, CHEMBL1541664, and HMS2758M21, with applications in drug discovery and agrochemical research .

Properties

IUPAC Name

3-amino-N-[4-(difluoromethylsulfanyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2S2/c14-13(15)20-11-6-4-10(5-7-11)17-21(18,19)12-3-1-2-9(16)8-12/h1-8,13,17H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPISBFZHWKBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)SC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. One common synthetic route includes the following steps:

  • Nitration: : The benzene ring is nitrated to introduce a nitro group, forming nitrobenzene.

  • Reduction: : The nitro group is reduced to an amino group, yielding aniline.

  • Sulfonation: : The aniline is sulfonated to introduce the sulfonamide group, forming the sulfonamide derivative.

  • Fluorination: : The sulfonamide derivative undergoes fluorination to introduce the difluoromethylsulfanyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: : Reducing agents such as iron, tin, and hydrogen gas are often used.

  • Substitution: : Nucleophiles like ammonia, amines, and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitro compounds.

  • Reduction: : Amines, hydrazines.

  • Substitution: : Amides, sulfonamides, and other derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological pathways and mechanisms.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets can be explored for the development of new drugs.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which 3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent-Driven Physical and Chemical Properties

The table below summarizes key structural features and properties of 3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide and related compounds:

Compound Name / ID Key Substituents Molecular Weight Melting Point (°C) Functional Groups / Notes
Target Compound (328028-32-6) - 3-amino group
- 4-[(difluoromethyl)sulfanyl]phenyl
Not explicitly reported Not reported Difluoromethylsulfanyl enhances lipophilicity; sulfonamide contributes to hydrogen bonding
4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (4) - Triazine-chloro
- Benzylamino
- Pyridyl group
Not reported 254–256 Triazine core may enhance DNA-binding activity; pyridyl improves solubility
4-({4-Chloro-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-N-(pyridin-2-yl)benzene-1-sulfonamide (9) - Triazine-chloro
- 3,4-dimethylphenyl
- Pyridyl group
Not reported 112–113 Lower melting point suggests reduced crystallinity compared to compound 4
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide - Pyrazolo-pyrimidinyl
- Fluorophenyl chromenone
589.1 175–178 High molecular weight may reduce solubility; fluorinated groups improve metabolic stability
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride (10c) - Diazepanyl-methyl
- Chlorophenyl
379.90 Not reported Diazepanyl group introduces conformational flexibility; chlorine increases electrophilicity
3-desmethyl sulfentrazone (DMS) - Difluoromethyl triazolone
- Dichlorophenyl
Not reported Not reported Agrochemical metabolite; triazolone core enhances herbicidal activity

Electronic and Bioactivity Implications

  • Fluorine Substituents: The target compound’s difluoromethylsulfanyl group provides a balance of electronegativity and lipophilicity, similar to fluorophenyl groups in Example 52 and trifluoromethyl groups in N-(4-(4-(3-methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)benzenesulfonamide . Fluorine atoms generally enhance metabolic stability and membrane permeability .

Biological Activity

3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a sulfonamide group and a difluoromethyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects in various biological assays, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12F2N2O2S\text{C}_{13}\text{H}_{12}\text{F}_2\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

The biological activity of sulfonamide derivatives has been extensively studied, particularly their effects on cardiovascular systems and their antimicrobial properties. The specific compound in focus has shown promising results in various assays.

Cardiovascular Effects

A recent study investigated the effects of various benzene sulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives, including those similar to this compound, could significantly decrease perfusion pressure over time. This suggests potential applications in managing cardiovascular conditions by influencing calcium channel activity and vascular resistance .

Table 1: Effects on Perfusion Pressure

Compound NameDose (nM)Effect on Perfusion Pressure
Control (Krebs-Henseleit solution only)-Baseline
3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}0.001Significant decrease
4-(2-amino-ethyl)-benzenesulfonamide0.001Moderate decrease
2,5-dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001Minimal effect

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. The compound's ability to modulate calcium channels suggests that it may act as a calcium antagonist, impacting vascular smooth muscle contraction and relaxation .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Cardiovascular Studies : Research demonstrated that certain sulfonamides decreased coronary resistance significantly compared to controls, indicating their potential as therapeutic agents for hypertension .
  • Antimicrobial Research : A review highlighted the effectiveness of various sulfonamide derivatives against gram-positive and gram-negative bacteria, suggesting that modifications like those present in this compound could enhance activity .

Pharmacokinetic Considerations

Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the compound's biological activity. Computational models have been employed to predict these parameters for sulfonamides, indicating favorable profiles for compounds similar to this compound .

Table 2: Predicted Pharmacokinetic Parameters

ParameterValue
Oral BioavailabilityHigh
Plasma Half-lifeModerate
MetabolismHepatic
ExcretionRenal

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